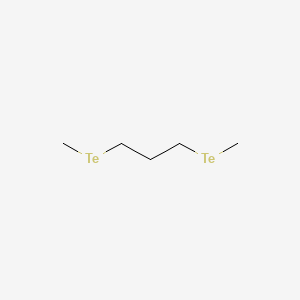
Propane, 1,3-bis(methyltelluro)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propane, 1,3-bis(methyltelluro)-: is an organotellurium compound with the molecular formula C5H12Te2 This compound is characterized by the presence of two methyltelluro groups attached to a propane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Propane, 1,3-bis(methyltelluro)- can be synthesized through the reaction of 1-bromo-3-chloropropane with elemental tellurium and dimethyltelluride in a hydrazine hydrate-alkali system. The reaction involves the reductive splitting of tellurocol followed by alkylation with methyl iodide . Another method involves the use of dimethyltelluride and 1,3-dihalopropanes in the presence of a hydrazine hydrate-potassium hydroxide system .
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: Propane, 1,3-bis(methyltelluro)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form telluroxides or tellurones.
Reduction: Reduction reactions can convert the tellurium atoms to lower oxidation states.
Substitution: The methyltelluro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Telluroxides or tellurones.
Reduction: Lower oxidation state tellurium compounds.
Substitution: Various substituted propane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Propane, 1,3-bis(methyltelluro)- is used as a ligand in coordination chemistry due to its ability to form stable complexes with transition metals . It is also employed in the synthesis of other organotellurium compounds.
Biology and Medicine:
Industry: In the industrial sector, organotellurium compounds are explored for their potential use in electronic materials and as catalysts in organic synthesis .
Mecanismo De Acción
The mechanism of action of propane, 1,3-bis(methyltelluro)- involves its interaction with molecular targets through the tellurium atoms. These interactions can lead to the formation of stable complexes with transition metals, influencing various chemical pathways. The exact molecular targets and pathways depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Propane, 1,3-bis(methylthio)-: Contains sulfur atoms instead of tellurium.
Propane, 1,3-bis(methylseleno)-: Contains selenium atoms instead of tellurium.
Uniqueness: Propane, 1,3-bis(methyltelluro)- is unique due to the presence of tellurium atoms, which impart distinct chemical properties compared to its sulfur and selenium analogs. Tellurium compounds often exhibit higher reactivity and different coordination chemistry, making them valuable in specific applications .
Propiedades
Número CAS |
105598-32-1 |
|---|---|
Fórmula molecular |
C5H12Te2 |
Peso molecular |
327.3 g/mol |
Nombre IUPAC |
1,3-bis(methyltellanyl)propane |
InChI |
InChI=1S/C5H12Te2/c1-6-4-3-5-7-2/h3-5H2,1-2H3 |
Clave InChI |
QCASWOQTQQLFJQ-UHFFFAOYSA-N |
SMILES canónico |
C[Te]CCC[Te]C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{2-[(4-Hydroxyphenyl)sulfanyl]ethyl}-1,2-diphenylpyrazolidine-3,5-dione](/img/structure/B14341967.png)
![1,1'-[1,3-Phenylenebis(methylene)]bis(3-benzylbenzene)](/img/structure/B14341979.png)
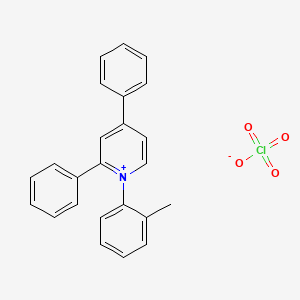
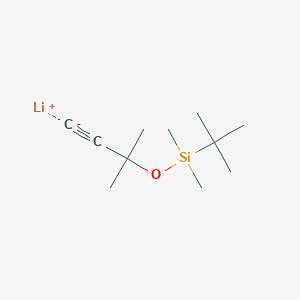
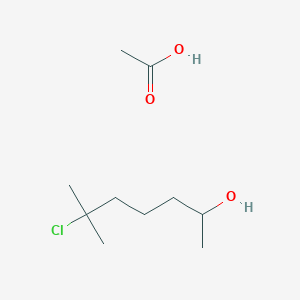
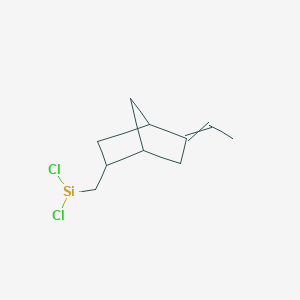
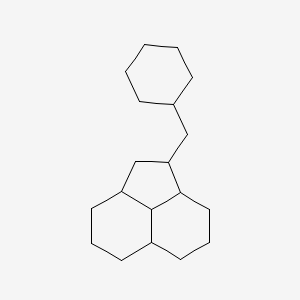
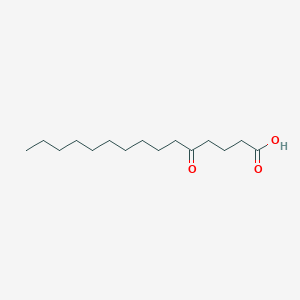
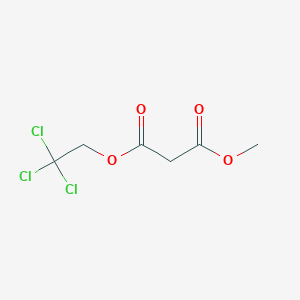

![Octanedioic acid, 3-[(trimethylsilyl)oxy]-, dimethyl ester](/img/structure/B14342034.png)
![2-{[3-(Triethoxysilyl)propyl]sulfanyl}-1,3-benzothiazole](/img/structure/B14342042.png)
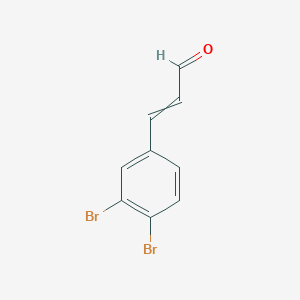
![2-[(4-Bromobutoxy)methyl]oxirane](/img/structure/B14342052.png)
